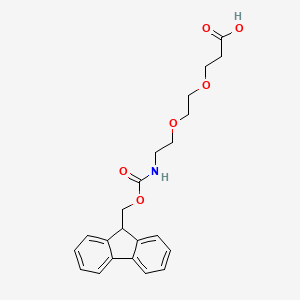

Fmoc-NH-PEG2-CH2CH2COOH

Description

Evolution of Linker Technologies in Bioconjugation and Materials Science Research

A significant shift occurred with the development of more sophisticated linkers designed to be stable in systemic circulation but cleavable under specific conditions found at the target site, such as the acidic environment of a lysosome or the presence of specific enzymes abundant in cancer cells. bioprocessonline.comnih.gov This new wave of innovation includes enzyme-cleavable linkers, often incorporating dipeptides like valine-citrulline, and pH-sensitive linkers such as hydrazones. bioprocessonline.comnih.gov The evolution from simple, indiscriminate connectors to highly engineered, stimulus-responsive systems has been a major driver in the renewed interest and clinical success of ADCs. americanpharmaceuticalreview.com This progress allows for the creation of more homogeneous and potent targeted therapies with improved safety profiles, pushing the boundaries of precision medicine. bioprocessonline.comnih.gov Consequently, robust linker design technologies are now in high demand, fueling further innovation in the field. americanpharmaceuticalreview.com

Significance of Polyethylene (B3416737) Glycol (PEG) in Enhancing Bioconjugate Properties

Polyethylene glycol (PEG) is a non-ionic, biocompatible, and hydrophilic polymer that has become a gold standard in drug delivery and bioconjugation. koreascience.krmdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including peptides, proteins, and nanoparticles. koreascience.krnih.govpeptide.com The United States Food and Drug Administration (FDA) has approved numerous PEGylated drugs for human use, underscoring its importance and safety profile. mdpi.comnih.gov

The significance of PEG lies in its ability to confer several advantageous properties to the conjugated molecule. Its hydrophilic nature and the cloud of water it holds improve the solubility of hydrophobic drugs and reduce aggregation. nih.govpeptide.comnih.gov PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and protects it from proteolytic degradation, thereby prolonging its circulation half-life in the bloodstream. koreascience.krpeptide.comnih.gov This extended circulation allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the PEG chain can mask the conjugated molecule from the host's immune system, reducing immunogenicity and minimizing capture by the reticuloendothelial system (RES). koreascience.krresearchgate.net These combined effects lead to improved stability, bioavailability, and therapeutic efficacy, while often reducing systemic toxicity. koreascience.krnih.gov

Overview of Fmoc-Protected Amino Acid Derivatives as Versatile Building Blocks

The chemical synthesis of peptides has been revolutionized by the development of solid-phase peptide synthesis (SPPS), a method where a peptide chain is assembled sequentially while anchored to an insoluble resin support. altabioscience.comcreative-peptides.com A cornerstone of this technique is the use of protecting groups to prevent unwanted side reactions. altabioscience.com Specifically, the α-amino group of the incoming amino acid must be temporarily blocked to ensure that it forms a peptide bond selectively with the growing peptide chain. altabioscience.com

Among the most important protecting groups is the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net Introduced by Carpino and Han in the 1970s, the Fmoc group has become central to modern SPPS. altabioscience.comresearchgate.net It is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. creative-peptides.compeptide.com This contrasts with the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions (like hydrogen fluoride (B91410) or trifluoroacetic acid) for removal. creative-peptides.comnih.gov

The milder deprotection conditions of the Fmoc strategy offer significant advantages, making it an orthogonal system where acid-labile side-chain protecting groups remain intact during the removal of the Nα-Fmoc group. peptide.comnih.gov This orthogonality is crucial for the synthesis of complex peptides and those containing modifications, such as phosphorylation or glycosylation, that are sensitive to acid. nih.gov The availability of high-purity, crystalline Fmoc-protected amino acids has made Fmoc-SPPS the method of choice for both academic research and the industrial production of therapeutic peptides. altabioscience.comnih.gov

Introduction to Fmoc-9-Amino-4,7-Dioxanonanoic Acid (Fmoc-AEEP or Fmoc-NH-PEG2-CH2CH2COOH) within the PEG Linker Paradigm

Fmoc-9-Amino-4,7-Dioxanonanoic acid is a specialized chemical compound that integrates the key features of Fmoc chemistry and PEG linkers into a single, versatile building block. chemimpex.combiochempeg.com It is also known by several synonyms, including Fmoc-AEEP-OH, Fmoc-N-amido-PEG2-acid, and this compound. biochempeg.comchemdad.com This molecule is structurally a bifunctional linker; it possesses a terminal carboxylic acid at one end and an amine at the other, which is protected by an Fmoc group. chemdad.comchemicalbook.com Connecting these two functional ends is a short, hydrophilic spacer composed of two ethylene (B1197577) glycol units. chemicalbook.comlookchem.com

This unique structure makes it a valuable tool in peptide synthesis and bioconjugation. chemimpex.com The hydrophilic PEG spacer enhances the solubility of the molecule and any subsequent conjugate in aqueous environments. chemicalbook.comlookchem.com The terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond, allowing it to be coupled to other molecules. chemdad.comchemicalbook.com The Fmoc-protected amine allows for its use in standard Fmoc-based SPPS. chemimpex.com The Fmoc group can be selectively removed under basic conditions to expose the free amine, which can then be used for further conjugation or to continue the elongation of a peptide chain. biochempeg.comchemicalbook.com This compound is utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker. biochempeg.comambeed.commedchemexpress.com

Chemical Properties of Fmoc-9-Amino-4,7-Dioxanonanoic Acid

| Property | Value | Source(s) |

| CAS Number | 872679-70-4 / 139338-72-0 | chemicalbook.comlookchem.com |

| Molecular Formula | C22H25NO6 / C23H27NO7 | chemdad.comlookchem.com |

| Molecular Weight | 399.44 g/mol / 429.47 g/mol | biochempeg.comlookchem.com |

| Appearance | White to almost white crystalline powder | chemdad.comchemicalbook.com |

| Melting Point | 95.0 to 99.0 °C | chemdad.com |

| Boiling Point | ~621.0 °C (Predicted) | chemdad.com |

| Density | ~1.243 g/cm³ (Predicted) | chemdad.com |

| Solubility | Soluble in Methanol | chemdad.comchemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.comlookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 | |

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Fmoc 9 Amino 4,7 Dioxanonanoic Acid

Synthetic Routes and Optimization

The synthesis of molecules incorporating Fmoc-9-Amino-4,7-Dioxanonanoic acid can be approached through both solid-phase and solution-phase strategies. Each methodology offers distinct advantages depending on the desired scale and final product.

Solid-Phase Synthesis Strategies Utilizing Fmoc Chemistry for Fmoc-9-Amino-4,7-Dioxanonanoic Acid Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for building peptide chains, and the incorporation of linkers like Fmoc-9-Amino-4,7-Dioxanonanoic acid is a routine extension of this methodology. biosynth.comnih.gov In a typical Fmoc-based SPPS cycle, the peptide is assembled on an insoluble polymer resin. nih.gov The process involves the iterative removal of the temporary Nα-Fmoc protecting group, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-AEEP-OH, is introduced into the sequence just like any other Fmoc-amino acid. iris-biotech.dechemicalbook.com Its carboxyl group is activated and reacted with the free N-terminal amine of the resin-bound peptide. This seamlessly integrates the hydrophilic PEG spacer into the peptide backbone. The choice of resin is crucial; common supports include polystyrene (PS) and PEG-grafted polystyrene (PEG-PS) resins like TentaGel or ChemMatrix. researchgate.netnih.gov PEG-based resins are particularly advantageous as they improve swelling in polar solvents like Dimethylformamide (DMF) and can help disrupt the aggregation of growing peptide chains, a common problem in SPPS. nih.gov

The general cycle for integrating the linker is as follows:

Deprotection: The N-terminal Fmoc group of the peptide-resin is removed, typically with a solution of 20% piperidine (B6355638) in DMF. chempep.com

Washing: The resin is thoroughly washed to remove residual piperidine and the dibenzofulvene byproduct.

Coupling: A solution containing the pre-activated Fmoc-9-Amino-4,7-Dioxanonanoic acid is added to the resin, and the mixture is agitated until the reaction is complete, as monitored by tests like the Kaiser test. chempep.com

Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next deprotection/coupling cycle.

This strategy allows for the precise placement of the PEG linker within a peptide sequence, modifying its properties for specific applications. peptide.com

Solution-Phase Synthesis of Fmoc-9-Amino-4,7-Dioxanonanoic Acid and Related PEG Derivatives

While SPPS is ideal for many applications, solution-phase synthesis, particularly Liquid-Phase Peptide Synthesis (LPPS), offers benefits for large-scale production and can reduce the use of excess reagents. researchgate.net In LPPS, a soluble polymer support, often a higher molecular weight polyethylene (B3416737) glycol (PEG), is used. researchgate.net

The synthesis of Fmoc-9-Amino-4,7-Dioxanonanoic acid itself, as a discrete chemical entity, is performed in solution. This typically involves the protection of the amino group of 9-Amino-4,7-Dioxanonanoic acid with an Fmoc reagent like Fmoc-OSu or Fmoc-Cl. total-synthesis.com The challenge in synthesizing monodisperse (uniformly sized) PEG derivatives lies in controlling the polymerization of ethylene (B1197577) oxide. nih.gov Therefore, stepwise, iterative methods are employed where protected short PEG units are coupled together. nih.govbeilstein-journals.org For instance, a protected tetraethylene glycol monomer can be used in a synthetic cycle to build longer, monodisperse PEG chains. nih.gov

A general approach for synthesizing a PEG derivative in solution involves:

Reaction of a starting PEG molecule with appropriate reagents to introduce amino and carboxyl functionalities at its termini.

Protection of the newly introduced amino group with Fmoc chemistry.

Purification of the final product, often using techniques like column chromatography, which is a key difference from the filtration-based purification of SPPS. google.com

This solution-based approach is fundamental to producing the Fmoc-9-Amino-4,7-Dioxanonanoic acid building block itself before it can be used in further conjugations.

Key Reagents and Conditions for Fmoc Group Protection and Deprotection in the Synthesis of Fmoc-9-Amino-4,7-Dioxanonanoic Acid Conjugates

The Fmoc (9-fluorenylmethyloxycarbonyl) group is central to the synthesis strategy, serving as a temporary protecting group for the amine. Its addition and removal are critical, well-defined steps.

Fmoc Protection: The amino group of a precursor molecule is typically protected using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under basic conditions, for example, with sodium bicarbonate in a solvent mixture like dioxane/water or DMF. total-synthesis.com

Fmoc Deprotection: The removal of the Fmoc group is a crucial step performed repeatedly during synthesis. It proceeds via a base-catalyzed β-elimination mechanism. fiveable.me The acidic proton on the fluorene (B118485) ring is abstracted by a base, leading to the elimination of dibenzofulvene (a UV-active byproduct used for monitoring) and carbon dioxide, liberating the free amine. fiveable.menih.govresearchgate.net

The standard and most widely used condition for Fmoc deprotection is a solution of piperidine in DMF. iris-biotech.degenscript.com

| Reagent | Concentration | Solvent | Typical Time | Notes |

| Piperidine | 20-50% | DMF | 5-20 min | The most common and efficient reagent. genscript.comspringernature.com |

| Morpholine | 50% | DMF | - | Considered a milder alternative, often used for sensitive sequences. nih.gov |

| DBU | 2% | DMF | ~2 min (repeated) | A very strong, non-nucleophilic base; requires a scavenger for the dibenzofulvene byproduct. iris-biotech.denih.gov |

| 4-Methylpiperidine | 20% | DMF | - | An effective alternative to piperidine. researchgate.netiris-biotech.de |

The choice of base and reaction conditions can be optimized to minimize side reactions, such as aspartimide formation in sensitive peptide sequences. nih.govnih.gov

Carboxylic Acid Activation Strategies for Amide Bond Formation in Fmoc-9-Amino-4,7-Dioxanonanoic Acid Derivatization (e.g., EDC, HATU)

To form an amide bond, the carboxylic acid group of Fmoc-9-Amino-4,7-Dioxanonanoic acid must be converted into a more reactive form. This "activation" step enables it to react efficiently with a primary amine. mychemblog.com Several coupling reagents are available, with carbodiimides and uronium/aminium salts being the most prevalent. fishersci.co.ukbachem.com

Carbodiimide-based Activation:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that activates carboxylic acids. bachem.compeptide.com The reaction often includes an additive like HOBt (1-Hydroxybenzotriazole) . EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt traps this intermediate to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide bond with minimal racemization. creative-peptides.comnih.gov The byproduct of EDC, a urea (B33335) derivative, is water-soluble, simplifying purification. peptide.com

Uronium/Aminium Salt-based Activation:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. wikipedia.orgenamine.net In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This active ester rapidly couples with amines to form the amide bond. HATU is known for its high coupling efficiency and fast reaction rates, even with sterically hindered amino acids. wikipedia.orgenamine.net

| Reagent System | Class | Base Typically Used | Key Features |

| EDC / HOBt | Carbodiimide | - | Water-soluble byproducts, suppresses racemization with HOBt. bachem.comnih.gov |

| HATU | Uronium/Aminium Salt | DIPEA | Very high efficiency and speed, good for difficult couplings. fishersci.co.ukwikipedia.org |

| DIC / HOBt | Carbodiimide | DIPEA or Collidine | Diisopropylcarbodiimide (DIC) is used in SPPS as its urea byproduct is soluble in organic solvents. peptide.compeptide.com |

Structural Modifications and Analog Design

The versatility of Fmoc-9-Amino-4,7-Dioxanonanoic acid stems from the ability to modify its structure, particularly the length of the PEG chain, to fine-tune the properties of the final conjugate.

Homologous PEG Chain Extension and Contraction Based on Fmoc-9-Amino-4,7-Dioxanonanoic Acid Scaffold

The synthesis of PEG linkers with varying lengths is achieved through stepwise, iterative methodologies rather than direct polymerization, which would result in a mixture of different chain lengths (polydisperse). nih.govgoogle.com The goal is to produce monodisperse PEG derivatives, where each molecule has the exact same length and molecular weight.

Strategies for chain extension or contraction involve the sequential coupling of defined PEG building blocks. For example, a protected tetraethylene glycol (PEG4) monomer can be used as a fundamental building block. nih.gov

Stepwise Synthesis Approach:

Solid-Phase: A starting PEG unit can be anchored to a solid support, like Wang resin. nih.gov The synthetic cycle involves deprotecting one end, coupling it with another protected PEG monomer (e.g., a tosylated PEG monomer), and then deprotecting the new terminus for the next cycle. This allows for the controlled, stepwise extension of the PEG chain. nih.gov

Solution-Phase: Similar iterative growth strategies are used in solution, often employing orthogonal protecting groups (e.g., an acid-labile group like DMTr and a base-labile group) to selectively deprotect and extend the chain at one end. beilstein-journals.orgacs.org Recent advances have focused on improving the efficiency of the key Williamson ether formation step, for instance by using strong bases like KHMDS to dramatically shorten reaction times. acs.org

By controlling the number of iterative coupling cycles, a homologous series of Fmoc-amino-PEGn-acid linkers can be synthesized with precise lengths, such as Fmoc-NH-PEG4-acid or Fmoc-NH-PEG12-acid. broadpharm.combiochempeg.com This allows researchers to systematically study how the linker length affects the biological activity, solubility, and pharmacokinetic properties of the final conjugate.

Introduction of Orthogonal Protecting Groups for Selective Derivatization of Fmoc-9-Amino-4,7-Dioxanonanoic Acid

In the synthesis of complex molecules, selective modification of multiple functional groups is a paramount challenge. Orthogonal protecting groups are essential tools that address this, as they can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.dealtabioscience.com The standard protecting group in Fmoc-9-Amino-4,7-Dioxanonanoic acid is the Fmoc group, which is labile to basic conditions, typically treatment with piperidine. iris-biotech.de For selective derivatization, a second protecting group, orthogonal to Fmoc, can be introduced to protect the terminal carboxylic acid.

This strategy allows for the selective deprotection and subsequent reaction of either the amine or the carboxylic acid. The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the combination of the base-labile Fmoc group and an acid-labile group. iris-biotech.de For instance, the carboxylic acid of the linker can be protected with a tert-butyl (tBu) ester. The tBu group is stable to the piperidine used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

Beyond the common Fmoc/tBu strategy, a variety of other protecting groups exist, offering a broader range of deprotection conditions for more complex synthetic routes. These groups enable the design of molecules with multiple points for specific modification, such as branched peptides or peptides with side-chain modifications. sigmaaldrich.com

Table 1: Orthogonal Protecting Groups for Selective Derivatization

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Amine (Lys), Carboxyl (Asp, Glu) | Strong Acid (e.g., TFA) iris-biotech.depeptide.com | Stable to base (piperidine) peptide.com |

| tert-Butyl | tBu | Hydroxyl (Ser, Thr), Carboxyl (Asp, Glu), Thiol (Cys) | Strong Acid (e.g., TFA) iris-biotech.depeptide.com | Stable to base (piperidine) iris-biotech.de |

| Trityl | Trt | Amine (His), Thiol (Cys) | Mild Acid (e.g., 1-2% TFA in DCM) peptide.comsigmaaldrich.com | Stable to base, Pd(0), hydrazine (B178648) sigmaaldrich.com |

| 4-Methyltrityl | Mtt | Amine (Lys, Orn), Amine (His) | Mild Acid (e.g., 1% TFA in DCM) peptide.comsigmaaldrich.com | Stable to base, Pd(0), hydrazine sigmaaldrich.com |

| Allyloxycarbonyl | Aloc | Amine (Lys) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.comub.edu | Stable to TFA, piperidine, hydrazine sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amine (Lys) | 2% Hydrazine in DMF peptide.comsigmaaldrich.com | Stable to TFA, piperidine, Pd(0) sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Amine (Lys) | 2% Hydrazine in DMF peptide.comsigmaaldrich.com | Stable to TFA, piperidine, Pd(0) sigmaaldrich.com |

| Azido | N₃ | Azido-amino acids (precursors to amines) | Reduction (e.g., phosphines, thiols) sigmaaldrich.comcam.ac.uk | Stable to TFA (thiol-free), piperidine sigmaaldrich.com |

This orthogonality is crucial. For example, one could couple a molecule to the free carboxylic acid of Fmoc-9-Amino-4,7-Dioxanonanoic acid. Subsequently, the Fmoc group can be removed with piperidine to expose the amine, which can then be coupled to a second molecule. If the first coupled molecule contained an Mtt-protected amine, this third functional group could be selectively deprotected using mild acid without affecting the rest of the construct, allowing for the attachment of a third component. peptide.com

Design and Synthesis of Bifunctional and Multifunctional Linkers Incorporating the 4,7-Dioxanonanoic Acid Moiety

The 4,7-dioxanonanoic acid moiety, the core structure of the linker, serves as a hydrophilic and flexible spacer. lookchem.comchemicalbook.com Its incorporation into molecular designs is a common strategy to improve the aqueous solubility of hydrophobic molecules and to bridge distant functionalities. Fmoc-9-Amino-4,7-Dioxanonanoic acid is itself a classic example of a heterobifunctional linker, possessing two different reactive groups (a protected amine and a carboxylic acid) that allow for the directional linkage of two different entities. chemicalbook.com

The design of more complex bifunctional or multifunctional linkers often builds upon this fundamental PEG-like scaffold. The goal is to create chemical tools that can connect multiple molecular components, such as a targeting ligand, a therapeutic payload, and an imaging agent, into a single conjugate. cornell.edu The synthesis of such linkers relies heavily on the principles of orthogonal protection discussed previously. cornell.edu

For instance, a dual linker for solid-phase synthesis was designed and synthesized, incorporating a hydrophilic poly(ethylene glycol)-type structure. nih.govmdpi.com The design featured two different selectively cleavable sites, demonstrating the feasibility of creating linkers with multiple functionalities. nih.gov While the specific application was for oleanolic acid derivatives, the synthetic principles are broadly applicable. nih.govmdpi.com The synthesis of such linkers often involves a step-wise assembly, starting with a core diol like diethylene glycol. mdpi.com Through a series of reactions involving protection of one hydroxyl group, modification of the other, and subsequent deprotection and further functionalization, a multifunctional linker can be built. mdpi.com

The key design considerations for these linkers include:

Functionality: The choice of terminal groups (e.g., carboxyl, amine, thiol, azide) for conjugation to biomolecules.

Solubility: The inclusion of hydrophilic spacers like the 4,7-dioxanonanoic acid moiety to enhance solubility in biological media.

Cleavability: The potential incorporation of cleavable sites (e.g., disulfide bonds, acid-labile ethers) to allow for the release of tethered molecules under specific physiological conditions. cornell.edu

Synthetic Accessibility: The use of robust and high-yielding synthetic routes, often leveraging orthogonal protecting groups to manage reactive sites during assembly. ub.educornell.edu

By strategically combining the 4,7-dioxanonanoic acid moiety with various orthogonally protected functional groups, a diverse array of custom linkers can be synthesized to meet the specific demands of complex molecular assembly.

Applications of Fmoc 9 Amino 4,7 Dioxanonanoic Acid in Advanced Chemical Biology Research

Peptide and Protein Conjugation

The specific structural characteristics of Fmoc-9-Amino-4,7-Dioxanonanoic acid make it an invaluable linker molecule for the conjugation of peptides and proteins to other molecules of interest.

Role of Fmoc-9-Amino-4,7-Dioxanonanoic Acid as a Hydrophilic Spacer in Peptide Synthesis to Enhance Solubility and Pharmacokinetics

The introduction of this hydrophilic PEG spacer can also positively influence the pharmacokinetic properties of therapeutic peptides. adcreview.comresearchgate.net PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the bioavailability and circulation half-life of peptide drugs. lifetein.compepdd.comnih.gov By increasing the hydrodynamic volume and shielding the peptide from proteolytic degradation, the hydrophilic spacer can lead to prolonged plasma concentration and an increased area under the plasma concentration-time curve (AUC), enhancing the therapeutic potential of the peptide. adcreview.comnih.gov

Conjugation of Peptides to Biomolecules via Fmoc-9-Amino-4,7-Dioxanonanoic Acid Linker

Fmoc-9-Amino-4,7-Dioxanonanoic acid is a heterobifunctional linker, meaning it has two different reactive groups that allow for the sequential attachment of different molecules. creative-peptides.com The Fmoc-protected amine is compatible with standard solid-phase peptide synthesis (SPPS) protocols. lookchem.comnih.gov This allows for its precise incorporation at a specific site within a growing peptide chain.

Once the peptide is synthesized, the Fmoc protecting group can be removed under basic conditions to expose a free amine. lookchem.combiochempeg.com The terminal carboxylic acid on the other end of the linker can then be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to form a stable amide bond with a primary amine on a target biomolecule. lookchem.combiochempeg.comchemdad.com This biomolecule could be a carrier protein, a fluorescent dye, or another molecule for diagnostic or therapeutic purposes. creative-peptides.comqyaobio.com

Application in the Synthesis of Antibody-Drug Conjugates (ADCs) as a Cleavable Linker

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. adcreview.comnih.govmedchemexpress.com The linker plays a critical role, as it must be stable in circulation but release the cytotoxic payload upon reaching the target tumor cells. medchemexpress.comcreative-biolabs.com Fmoc-9-Amino-4,7-Dioxanonanoic acid is utilized as a component in the construction of cleavable linkers for ADCs. biochempeg.comambeed.commedchemexpress.com

Modification of Protein Drugs and Liposomes via Fmoc-9-Amino-4,7-Dioxanonanoic Acid Coupling

The principles of using Fmoc-9-Amino-4,7-Dioxanonanoic acid extend to the modification of larger biologics like protein drugs and liposomal drug delivery systems. Attaching this linker to protein drugs is a form of PEGylation that can enhance their solubility, stability, and circulation time. nih.govcreative-biolabs.com

In the context of liposomes, this linker can be used to modify the liposome (B1194612) surface. nih.gov The carboxylic acid end can be coupled to amine-functionalized lipids that are incorporated into the liposome bilayer. The exposed Fmoc-protected amine can then be deprotected and used as a handle to attach targeting ligands, such as antibodies or peptides, to guide the liposome to specific cells or tissues. This surface modification can also improve the stability of the liposomes in circulation. nih.gov

Targeted Therapeutics and Diagnostics

The versatility of this linker has been leveraged in the design of sophisticated therapeutic modalities that rely on bringing different molecular entities into close proximity.

Utilization of Fmoc-9-Amino-4,7-Dioxanonanoic Acid in PROteolysis TArgeting Chimeras (PROTACs) as a PEG-based Linker

PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy specific target proteins. nih.gov A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. nih.govexplorationpub.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker is a critical component of PROTAC design, as its length, flexibility, and chemical composition heavily influence the molecule's properties and efficacy. nih.govexplorationpub.comnih.gov Fmoc-9-Amino-4,7-Dioxanonanoic acid is employed as a PEG-based linker in the synthesis of PROTACs. biochempeg.comambeed.commedchemexpress.com The PEG motif is one of the most common structures used in PROTAC linkers. nih.gov It enhances the solubility and can improve the physicochemical properties of the PROTAC, which is crucial for its ability to cross cell membranes and facilitate the formation of the productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov The bifunctional nature of the Fmoc-acid allows for the sequential, controlled attachment of the two different ligands required for PROTAC function. biochempeg.com

Table 2: Summary of Applications

| Application | Section | Key Feature of Fmoc-9-Amino-4,7-Dioxanonanoic Acid Utilized |

|---|---|---|

| Peptide & Protein Conjugation | ||

| Enhancing Peptide Solubility & Pharmacokinetics | 3.1.1 | Hydrophilic PEG spacer improves aqueous solubility and in-vivo stability. lifetein.compepdd.com |

| Biomolecule Conjugation | 3.1.2 | Heterobifunctional nature (Fmoc-amine and carboxylic acid) allows sequential coupling. lookchem.combiochempeg.com |

| Antibody-Drug Conjugate (ADC) Synthesis | 3.1.3 | Acts as a hydrophilic, cleavable linker component for targeted drug delivery. biochempeg.comambeed.com |

| Protein & Liposome Modification | 3.1.4 | Provides a handle for PEGylation to improve stability and for surface functionalization. creative-biolabs.comnih.gov |

| Targeted Therapeutics |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Fmoc-9-Amino-4,7-Dioxanonanoic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Monomethyl auristatin E (MMAE) |

| Valine-Citulline (Val-Cit) |

| Cathepsin B |

| Glycine |

| Phenylalanine |

| Aminohexanoic acid (Ahx) |

Design of Molecular Probes for In Vivo Imaging and Detection Incorporating Fmoc-9-Amino-4,7-Dioxanonanoic Acid

The development of molecular probes for in vivo imaging is critical for diagnosing diseases and monitoring therapeutic responses in real-time. Fmoc-9-Amino-4,7-Dioxanonanoic acid serves as a key linker molecule in the design of these sophisticated probes. Its structure is ideally suited for connecting a targeting biomolecule (such as a peptide or antibody) to a signaling or imaging agent (like a fluorescent dye).

The compound's utility stems from its bifunctional nature after the removal of the Fmoc group. lookchem.com The terminal carboxylic acid can form a stable amide bond with a primary amine on one molecule, while the Fmoc-protected amine at the other end, once deprotected under basic conditions, becomes available for conjugation to a second molecule. lookchem.comchemdad.com The integrated short PEG spacer is hydrophilic, which helps to increase the solubility of the entire molecular probe in aqueous media, a crucial factor for in vivo applications. chemdad.com Furthermore, this PEG linker can enhance the pharmacokinetic properties of the probe, potentially increasing its circulation time and bioavailability. peptide.com By providing spatial separation between the targeting moiety and the imaging agent, the linker ensures that neither component sterically hinders the function of the other, allowing for effective target binding and clear signal detection.

Preparation of Glucose-Responsive Insulin (B600854) Conjugates using Fmoc-9-Amino-4,7-Dioxanonanoic Acid

A significant challenge in diabetes management is the development of "smart" insulin therapies that can respond automatically to blood glucose levels. nih.gov Research in this area has led to the creation of glucose-responsive insulin conjugates, and Fmoc-9-Amino-4,7-Dioxanonanoic acid (often referred to by its synonym, Fmoc-AEEP-OH) is explicitly used in their preparation. chemdad.comchemicalbook.com

These smart insulin systems often work by attaching a glucose-sensing moiety, such as phenylboronic acid (PBA), to the insulin molecule. kinampark.com PBA can bind to glucose, and this interaction can be designed to modulate the activity of the attached insulin. Fmoc-9-Amino-4,7-Dioxanonanoic acid acts as the linker to covalently attach the PBA derivative to specific sites on the insulin protein, such as the ε-amino group of a lysine (B10760008) residue. The Fmoc protecting group is compatible with solid-phase synthesis methodologies, allowing for precise and controlled construction of the conjugate. springernature.com The hydrophilic PEG spacer provides flexibility and distance, ensuring the PBA moiety can effectively bind glucose without disrupting the insulin's structure until it is needed. This chemical modification aims to create a closed-loop system where the insulin's activity is naturally upregulated in high-glucose conditions and downregulated in low-glucose conditions, mimicking the function of a healthy pancreas. nih.gov

Development of Targeted Therapies and Nanomedicine Approaches

In the field of targeted therapy, particularly in oncology, delivering potent cytotoxic drugs directly to cancer cells while sparing healthy tissue is a primary goal. Fmoc-9-Amino-4,7-Dioxanonanoic acid is a valuable component in this endeavor, serving as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). biochempeg.comambeed.com

ADCs are complex molecules that link a monoclonal antibody, which targets a specific antigen on tumor cells, to a potent chemotherapy drug. biochempeg.com This compound, as a PEG-based linker, connects the antibody to the drug payload. The PEG element of the linker improves the solubility and stability of the ADC. peptide.combiochempeg.com The linker itself can be designed to be stable in circulation but to be cleaved once the ADC is internalized by the target cancer cell, releasing the cytotoxic drug precisely where it is needed. Its bifunctional nature, with a protected amine and a carboxylic acid, allows for directional and controlled conjugation during the complex synthesis of ADCs. chemdad.combiochempeg.com This role extends to other nanomedicine platforms where PEGylation is used to improve drug delivery, enhance circulation times, and reduce immunogenicity. peptide.commdpi.com

Materials Science and Supramolecular Chemistry

The applications of Fmoc-9-Amino-4,7-Dioxanonanoic acid extend beyond pharmaceuticals into the creation of advanced materials with novel properties.

Integration of Fmoc-9-Amino-4,7-Dioxanonanoic Acid into Functional Coatings and New Materials

This compound is utilized in the development of new materials and polyethylene (B3416737) glycol-modified functional coatings. biochempeg.com Its unique structure allows it to act as an anchor and a functional spacer. The bulky, aromatic Fmoc group is known to drive the self-assembly of molecules into ordered nanostructures, such as hydrogels. nih.govbeilstein-journals.org

Researchers can leverage this property by incorporating Fmoc-9-Amino-4,7-Dioxanonanoic acid into polymer chains or onto surfaces. The terminal carboxylic acid can be used to covalently attach the molecule to a substrate. Subsequently, the Fmoc group can interact with other Fmoc-containing molecules to build a supramolecular structure on that surface, creating a functional coating. The PEG spacer provides a hydrophilic and flexible interface between the surface and the assembled structure. These resulting materials, such as hydrogels, are being explored for applications in cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties. nih.gov

Contribution to the Self-Assembly of Glycopeptide Conjugates and Other Supramolecular Architectures

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. The Fmoc group is a powerful motif for inducing self-assembly, driven by π–π stacking interactions between the aromatic fluorenyl rings. nih.govbeilstein-journals.org When Fmoc-9-Amino-4,7-Dioxanonanoic acid is used as the N-terminal residue in a peptide or glycopeptide synthesis, the Fmoc group can be intentionally left in place on the final product.

This terminal Fmoc group acts as a molecular anchor, prompting the glycopeptide conjugates to self-assemble into well-defined supramolecular architectures like nanofibers, ribbons, or hydrogels. nih.govchemrxiv.org The process often involves the formation of β-sheet secondary structures within the peptide backbone, stabilized by hydrogen bonds. nih.gov The PEG portion of the molecule provides a flexible, water-soluble linkage between the self-assembling Fmoc-driven "engine" and the biologically active glycopeptide "cargo." This strategy allows for the creation of functional biomaterials where the presentation and density of sugar moieties can be precisely controlled by the self-assembly process.

Exploration of Fmoc-9-Amino-4,7-Dioxanonanoic Acid in Ligand Design and Graft Polymer Compounds

The compound is a key building block in ligand design and the synthesis of graft polymer compounds. biochempeg.com In ligand design, it serves as a versatile spacer to connect a targeting ligand to another entity, such as a nanoparticle, a surface, or a reporter molecule, without interfering with the ligand's binding affinity. The defined length and hydrophilic nature of the PEG spacer are critical for optimizing the presentation and accessibility of the ligand to its receptor.

In polymer chemistry, it is used to create graft polymers. A base polymer can be functionalized with the carboxylic acid end of the linker. Following this, the Fmoc group can be removed, exposing a primary amine. This amine then serves as an initiation point for "grafting" new polymer chains—often peptides synthesized using standard solid-phase techniques—onto the main polymer backbone. biochempeg.com This approach results in well-defined comb-like or brush-like polymers with tailored side chains, which are being investigated for applications ranging from drug delivery to advanced coatings.

Advanced Analytical and Characterization Techniques for Fmoc 9 Amino 4,7 Dioxanonanoic Acid and Its Conjugates

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of Fmoc-9-Amino-4,7-Dioxanonanoic acid. These methods provide insights into the compound's atomic connectivity, molecular mass, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the precise structural elucidation of Fmoc-9-Amino-4,7-Dioxanonanoic acid. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure by identifying the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the characteristic aromatic protons of the fluorenyl group would appear in the downfield region, while the protons of the polyethylene (B3416737) glycol (PEG) linker and the propionic acid moiety would be observed at distinct chemical shifts. The coupling patterns and integration values of these signals provide definitive evidence for the compound's structure. Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom, further confirming the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment (e.g., MALDI-TOF-MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and assessing the purity of Fmoc-9-Amino-4,7-Dioxanonanoic acid and its conjugates. chemdad.com The compound has a molecular weight of 399.44 g/mol and a molecular formula of C22H25NO6. chemdad.comnextpeptide.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly well-suited for the analysis of larger conjugates of Fmoc-9-Amino-4,7-Dioxanonanoic acid, such as those formed in peptide synthesis or with biomolecules. This technique allows for the accurate mass determination of the final product, providing confirmation of successful conjugation and an assessment of sample purity by detecting the presence of any unreacted starting materials or byproducts.

Table 1: Molecular Properties of Fmoc-9-Amino-4,7-Dioxanonanoic Acid

| Property | Value |

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.44 g/mol |

| Purity (Typical) | >95% - >98% (HPLC) |

| Melting Point | 95.0 to 99.0 °C |

This table summarizes key molecular properties of Fmoc-9-Amino-4,7-Dioxanonanoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in Fmoc-9-Amino-4,7-Dioxanonanoic acid. masterorganicchemistry.com The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

Key functional groups that can be identified include the N-H stretch of the amide, the strong C=O stretching vibrations of the carbamate (B1207046) and carboxylic acid groups, and the C-O-C stretching of the ether linkages in the PEG spacer. masterorganicchemistry.comresearchgate.net The presence and position of these characteristic peaks confirm the integrity of the Fmoc protecting group, the carboxylic acid terminus, and the PEG linker.

Table 2: Expected FT-IR Absorption Bands for Fmoc-9-Amino-4,7-Dioxanonanoic Acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Amide N-H bond |

| C-H Stretch (Aromatic) | ~3100-3000 | Fluorenyl group C-H bonds |

| C-H Stretch (Aliphatic) | ~2950-2850 | PEG and propionic acid C-H bonds |

| C=O Stretch (Carbamate) | ~1720 | Fmoc group carbonyl |

| C=O Stretch (Carboxylic Acid) | ~1700 | Carboxylic acid carbonyl |

| C-O-C Stretch | ~1100 | Ether linkages in PEG spacer |

This table outlines the expected FT-IR absorption bands for the key functional groups in Fmoc-9-Amino-4,7-Dioxanonanoic acid.

UV-Vis Spectroscopy for Concentration Determination and Conjugation Monitoring

UV-Vis spectroscopy is a valuable tool for quantifying the concentration of Fmoc-9-Amino-4,7-Dioxanonanoic acid and for monitoring its conjugation to other molecules. The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which allows for sensitive UV detection.

A common application is the determination of the loading of Fmoc-protected amino acids onto a solid support in peptide synthesis. This is achieved by cleaving the Fmoc group with a base, such as piperidine (B6355638), which releases the dibenzofulvene-piperidine adduct. mostwiedzy.pl This adduct has a characteristic strong absorbance at approximately 301 nm, which can be used to quantify the amount of Fmoc-protected compound that was present. mostwiedzy.plnih.gov This method provides a reliable way to monitor the efficiency of coupling reactions. The monitoring of coupling and deprotection reactions during solid-phase peptide synthesis can be achieved through UV methods. thieme-connect.de

Chromatographic Separations

Chromatographic techniques are essential for the purification and purity assessment of Fmoc-9-Amino-4,7-Dioxanonanoic acid and its derivatives. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification (e.g., RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing the purity of Fmoc-9-Amino-4,7-Dioxanonanoic acid and for its purification. chemicalbook.comnih.gov Purity levels are often reported as greater than 98% as determined by HPLC. chemdad.comtcichemicals.com Reversed-Phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. nih.gov

In a typical RP-HPLC analysis, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile. The highly nonpolar Fmoc group results in a significant retention time for the compound. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Preparative RP-HPLC can be employed to purify larger quantities of the compound. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymeric conjugates. lcms.cz This method separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute first, while smaller molecules have a longer retention time as they can enter the pores of the chromatography column packing material. researchgate.net For polymer conjugates of Fmoc-9-Amino-4,7-Dioxanonanoic acid, GPC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

The characterization of polymers by GPC provides critical information about the success of the conjugation reaction and the homogeneity of the resulting product. A narrow PDI, typically close to 1.0, indicates a well-defined polymer with a uniform chain length, which is often a desirable attribute for therapeutic applications. researchgate.netgoogle.com The choice of eluent and column is critical for obtaining accurate results, especially for amphiphilic polymers, and is selected to minimize interactions between the polymer and the stationary phase. nih.gov For PEG-containing polymers, a variety of aqueous and organic eluents can be used. lcms.cz

Table 1: Illustrative GPC Data for a Polymer Conjugate of Fmoc-9-Amino-4,7-Dioxanonanoic Acid

| Parameter | Value | Description |

| Mn (kDa) | 24.7 | Number-average molecular weight |

| Mw (kDa) | 28.4 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.15 | Polydispersity Index |

| Elution Volume (mL) | 15.2 | The volume of mobile phase required to elute the polymer |

| Column Type | Ultrahydrogel | A common column type for aqueous GPC |

| Mobile Phase | 0.1 M NaNO₃ | A typical mobile phase for suppressing ionic interactions |

This table presents hypothetical data for a representative polymer conjugate to illustrate the type of information obtained from a GPC experiment. Actual values would be dependent on the specific polymer and conjugation conditions.

Advanced Microscopy and Imaging

The Fmoc group, due to its bulky and aromatic nature, is well-known to drive the self-assembly of molecules into a variety of ordered nanostructures through π-π stacking and hydrophobic interactions. nih.govbeilstein-journals.org When conjugated to other molecules via the Fmoc-9-Amino-4,7-Dioxanonanoic acid linker, the resulting amphiphilic conjugates can spontaneously form structures such as nanofibers, nanotubes, nanoribbons, and spherical micelles in solution. researchgate.netresearchgate.net Scanning Electron Microscopy (SEM) is a powerful technique to visualize the morphology of these self-assembled structures at the nanoscale. researchgate.net

In a typical SEM experiment, a solution of the conjugate is prepared and induced to self-assemble, for example, by a change in solvent composition or pH. A small volume of the sample is then deposited onto a substrate, dried, and coated with a thin layer of a conductive material. The electron beam of the SEM scans the surface of the sample, and the detected secondary or backscattered electrons are used to generate a high-resolution image of the surface topography. The resulting images provide direct evidence of the size, shape, and organization of the self-assembled nanostructures.

Table 2: Morphologies of Self-Assembled Fmoc-Amino Acid Conjugates Observed by SEM

| Fmoc-Conjugate Type | Observed Morphology |

| Fmoc-Dipeptides | Nanofibers, Nanotubes, Hydrogels |

| Fmoc-Aromatic Amino Acids | Fibrils, Nanotapes, Plate-like Crystals |

| Fmoc-Aliphatic Amino Acids | Spherical cores with extended fibrils, Flower-like structures |

This table summarizes findings for various Fmoc-amino acid conjugates, which are indicative of the types of structures that could be formed by conjugates of Fmoc-9-Amino-4,7-Dioxanonanoic acid. aalto.finih.gov

Understanding the fate of a drug conjugate at the cellular level is crucial for evaluating its therapeutic potential. Confocal fluorescence microscopy is a high-resolution imaging technique that allows for the three-dimensional visualization of fluorescently labeled molecules within cells. nih.govresearchgate.net A key advantage of using the Fmoc-9-Amino-4,7-Dioxanonanoic acid linker is the intrinsic fluorescence of the Fmoc group, which can serve as a label for tracking the conjugate without the need for an additional fluorescent dye. aalto.fi

In a typical experiment, cells are incubated with the fluorescent conjugate for a defined period. The cells are then washed to remove any unbound conjugate and may be fixed and stained with other fluorescent dyes to label specific cellular compartments, such as the nucleus (e.g., with DAPI) or lysosomes. researchgate.netresearchgate.net The confocal microscope uses a laser to excite the fluorophore and a pinhole to reject out-of-focus light, resulting in a sharp optical section. By collecting a series of images at different focal planes (a z-stack), a 3D reconstruction of the cell can be generated, revealing the subcellular localization of the conjugate. This information is vital for determining if the conjugate reaches its intended target within the cell.

Table 3: Experimental Outline for a Confocal Microscopy Study

| Step | Procedure | Purpose |

| 1. Cell Culture | Plate cells (e.g., cancer cell line) on glass-bottom dishes. | To provide a suitable sample for microscopy. |

| 2. Incubation | Treat cells with the Fmoc-9-Amino-4,7-Dioxanonanoic acid conjugate. | To allow for cellular uptake of the conjugate. |

| 3. Washing | Wash cells with phosphate-buffered saline (PBS). | To remove non-internalized conjugate. |

| 4. Staining (Optional) | Incubate with organelle-specific fluorescent dyes (e.g., DAPI for nucleus). | To visualize specific subcellular compartments. |

| 5. Imaging | Acquire z-stack images using a confocal microscope. | To obtain high-resolution 3D images of the cell and conjugate distribution. |

| 6. Analysis | Analyze images to determine the co-localization of the conjugate with cellular organelles. | To identify the subcellular destination of the conjugate. |

Biophysical Characterization

The solubility and hydrophilicity of a therapeutic agent are critical determinants of its biopharmaceutical properties. The inclusion of a PEG spacer in the Fmoc-9-Amino-4,7-Dioxanonanoic acid linker is intended to enhance the aqueous solubility of conjugated molecules. chemicalbook.com This is particularly important for hydrophobic drugs or peptides. The increased hydrophilicity can improve a conjugate's pharmacokinetic profile by reducing aggregation and improving its behavior in physiological fluids. nih.gov

The assessment of solubility can be performed by determining the maximum concentration of the conjugate that can be dissolved in an aqueous buffer, such as PBS. Hydrophilicity can be evaluated through various methods, including the determination of the octanol-water partition coefficient (LogP). A lower LogP value indicates greater hydrophilicity. The effect of the linker on hydrophilicity can be demonstrated by comparing the properties of the parent molecule to the conjugate.

Table 4: Comparative Hydrophilicity of a Hypothetical Drug Before and After Conjugation

| Compound | Molecular Weight (Da) | LogP (Predicted) | Aqueous Solubility |

| Parent Drug | 450 | 4.2 | Low |

| Drug-Fmoc-9-Amino-4,7-Dioxanonanoic acid Conjugate | 879.47 | 2.5 | Increased |

This table provides illustrative data on how conjugation with Fmoc-9-Amino-4,7-Dioxanonanoic acid can be expected to alter the physicochemical properties of a hydrophobic drug.

The stability of a conjugate in biological environments is a critical factor for its efficacy. The conjugate must remain intact long enough to reach its target, but in the case of prodrugs, it may be designed to be cleaved at a specific site. The stability of conjugates containing Fmoc-9-Amino-4,7-Dioxanonanoic acid is influenced by the nature of the bonds formed during conjugation. The amide bond formed from the carboxylic acid is generally stable, while the lability of the Fmoc group to bases is a known characteristic from its use in peptide synthesis. nih.govsemanticscholar.org

In vitro stability is often assessed by incubating the conjugate in relevant biological fluids, such as human plasma or serum, and in the presence of specific enzymes. nih.gov The amount of intact conjugate remaining over time is quantified, typically by High-Performance Liquid Chromatography (HPLC). These studies can identify potential cleavage sites and predict the conjugate's half-life in a biological system. In vivo stability studies are conducted in animal models and provide a more comprehensive understanding of the conjugate's fate in a living organism.

Table 5: Factors Influencing the Stability of Fmoc-9-Amino-4,7-Dioxanonanoic Acid Conjugates

| Factor | Influence on Stability | Rationale |

| Amide Bond | High Stability | Amide bonds are generally resistant to hydrolysis under physiological conditions. |

| Fmoc Group | Potentially Labile | The Fmoc group can be cleaved by basic conditions, though its stability in physiological pH is generally sufficient for many applications. nih.govsemanticscholar.org |

| PEG Spacer | Increased Stability | The hydrophilic PEG chain can shield the conjugate from enzymatic degradation. |

| Conjugated Molecule | Variable | The nature of the conjugated molecule can influence susceptibility to enzymatic cleavage. |

| Enzymatic Environment | Potential for Cleavage | Specific proteases or esterases may cleave bonds within the conjugate, depending on its structure. |

Rheological Properties of Self-Assembled Systems

The study of rheology, which examines the flow and deformation of matter, is a primary experimental method for characterizing the physical properties of hydrogels. nih.govscinito.ai A thorough understanding of the mechanical and viscoelastic properties of hydrogels derived from Fmoc-amino acids is crucial for determining their suitability for various biotechnological applications, from tissue engineering to drug delivery. nih.govrsc.org While direct rheological data for self-assembled systems of Fmoc-9-Amino-4,7-Dioxanonanoic acid are not extensively detailed in the reviewed literature, a comprehensive analysis of analogous Fmoc-amino acid hydrogels provides significant insight into their expected behavior. These systems are known to form hydrogels through the self-assembly of low molecular weight gelators (LMWGs) into three-dimensional networks via non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comnih.gov

The gel-like structure of these materials is evidenced by their viscoelastic parameters, which are typically measured under oscillatory shear conditions. nih.gov Key parameters include the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. For a stable hydrogel, the storage modulus is significantly greater than the loss modulus (G' > G''). qub.ac.ukresearchgate.net The ratio of these two moduli is known as the loss tangent (tan δ = G''/G'), with values typically below 1 for viscoelastic gels. qub.ac.ukresearchgate.net

Research on various Fmoc-amino acid hydrogels demonstrates that their rheological properties are highly dependent on the specific amino acid, the concentration, and the conditions used to trigger gelation, such as a change in pH. mdpi.comqub.ac.uk

Influence of Amino Acid Structure and Gelation Conditions

The choice of the amino acid residue attached to the Fmoc group has a profound impact on the mechanical stiffness of the resulting hydrogel. Studies comparing different Fmoc-amino acid gels reveal a wide range of storage moduli. For instance, hydrogels formed by Fmoc-amino acids with aromatic side chains often exhibit different rheological profiles compared to those with aliphatic or charged residues.

A comparative study of hydrogels formed from various Fmoc-amino acids by adjusting the pH with glucono-δ-lactone (GdL) highlights these differences. The resulting gels can be transparent or turbid, a feature that corresponds with distinct rheological behaviors. Gels formed from Fmoc-Phenylalanine (FmocF), Fmoc-Tyrosine (FmocY), Fmoc-Tryptophan (FmocW), and Fmoc-Methionine (FmocM) are often transparent and exhibit sharp decreases in G' at a critical strain, characteristic of many LMWG systems. In contrast, turbid gels, such as those from Fmoc-Glycine (FmocG) and Fmoc-Isoleucine (FmocI), may show a more gradual decrease in G' with increasing strain. qub.ac.ukresearchgate.net

The data below, gathered from studies on various Fmoc-amino acid hydrogels, illustrates the typical range of mechanical properties observed.

Table 1: Rheological Properties of Various Fmoc-Amino Acid Hydrogels This table is interactive. You can sort and filter the data by clicking on the headers.

| Gelator | Concentration (mg/mL) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | Measurement Conditions |

|---|---|---|---|---|---|

| Fmoc-Y | 10 | ~10,000 | ~2,700 | 0.27 | 1% strain |

| Fmoc-W | 10 | ~3,000 | ~600 | 0.20 | 1% strain |

| Fmoc-M | 10 | ~2,000 | ~340 | 0.17 | 1% strain |

| Fmoc-G | 10 | ~5,000 | ~1,300 | 0.26 | 1% strain |

| Fmoc-I | 10 | ~4,000 | ~280 | 0.07 | 1% strain |

| Fmoc-FFpY/Na+ | 5 | ~1,000 | ~100 | 0.1 | 1 Hz, 1% strain (in 375 mM NaCl) |

Data compiled from multiple research findings. qub.ac.ukresearchgate.netresearchgate.net

Dynamic Rheological Behavior

Advanced rheological characterization often involves dynamic tests to probe the behavior of the hydrogel network under different conditions.

Frequency Sweeps: These tests measure the response of the gel to varying frequencies of oscillation. For stable Fmoc-peptide hydrogels, the storage modulus (G') typically shows weak dependence on frequency, confirming the presence of a stable, cross-linked network. researchgate.netresearchgate.net

Strain Sweeps: Amplitude sweep studies are performed to determine the linear viscoelastic region (LVR), where the structure is unperturbed, and to identify the critical strain at which the gel structure begins to break down (G' decreases and G'' increases). researchgate.netresearchgate.net This provides insight into the robustness of the gel. For example, some Fmoc-peptide hydrogels show a broad LVR, indicating structural stability over a range of strains. researchgate.net

Shear Recovery: An important property for injectable biomaterials is the ability to flow under shear (like during injection) and then rapidly recover its gel structure. This shear-thinning and self-healing behavior can be assessed with dynamic step strain amplitude tests. In these tests, the material is subjected to alternating high and low strain cycles. Studies on hydrogels like those from Fmoc-FFpY have shown that after being brought to a solution-like state (G'' > G') by high strain (e.g., 1000%), they can quickly recover their viscoelastic properties when the strain is reduced back to a low value (e.g., 1%). researchgate.net

The co-assembly of different Fmoc-amino acids can also be used to tune the rheological properties of the resulting hydrogel. Research has shown that the mechanical properties of a co-assembled hydrogel, for instance containing both Fmoc-FRGDF and Fmoc-DIKVAV, can be an intermediate between the properties of the hydrogels formed by the individual components. anu.edu.au This suggests a powerful method for achieving specific and tunable material stiffness, which is essential for applications like 3D cell culture where matrix stiffness can direct cell fate. anu.edu.au

Q & A

Basic Research Questions

Q. What are the key considerations when incorporating Fmoc-9-Amino-4,7-Dioxanonanoic Acid into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : The compound is integrated during SPPS using Fmoc chemistry. After resin activation, sequential coupling is performed under nitrogen with reagents like HBTU/HOBt in DMF. The Fmoc group is removed with 20% piperidine in DMF, followed by coupling of the next amino acid. Special attention is needed for steric hindrance due to the PEG-like spacer; extended coupling times (2–4 hours) or double couplings may be required. Post-synthesis, cleavage is achieved with trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIPS) .

Q. How does the PEG-like spacer in Fmoc-9-Amino-4,7-Dioxanonanoic Acid influence the pharmacokinetics of antibody-drug conjugates (ADCs)?

- Methodological Answer : The 4,7-dioxanonanoic acid spacer (equivalent to PEG₂) enhances ADC solubility and reduces aggregation. It also modulates the drug-to-antibody ratio (DAR) by providing spatial flexibility, which improves target binding and reduces off-target toxicity. For example, in ADC linker design, the spacer’s hydrophilicity can be quantified via reversed-phase HPLC to correlate with serum stability and in vivo half-life .

Advanced Research Questions

Q. What strategies optimize the conjugation efficiency of Fmoc-9-Amino-4,7-Dioxanonanoic Acid in click chemistry reactions for imaging agents?

- Methodological Answer :

- Catalyst Optimization : Use [Cu(MeCN)₄]PF₆ (0.02 equiv) with TBTA ligand to stabilize Cu(I), minimizing oxidation and improving reaction yield.

- Solvent System : A 2:1 t-butanol/water mixture enhances solubility of both peptide-propargyl derivatives (e.g., ZD2-PEG-propargyl) and azido-Gd complexes.

- Stoichiometry : A 1:1.1 molar ratio (peptide:azido complex) ensures complete conversion, monitored by MALDI-TOF MS and HPLC .

Q. How can researchers address solubility challenges when using this compound in hydrophobic peptide sequences?

- Methodological Answer :

- Co-solvents : Add 10–20% DMSO or acetonitrile to the DMF coupling solution to dissolve hydrophobic segments.

- Temperature Modulation : Perform couplings at 4°C to reduce aggregation.

- Post-Synthesis PEGylation : Introduce additional PEG units via Fmoc-NH-PEGn-COOH derivatives (e.g., PEG₉) to enhance aqueous solubility .

Q. Which analytical techniques best characterize the structural integrity of peptides containing Fmoc-9-Amino-4,7-Dioxanonanoic Acid?

- Methodological Answer :

- MALDI-TOF MS : Confirm molecular weight (e.g., observed m/z 1601.79 vs. calculated 1600.2 for ZD2-PEG-propargyl).

- HPLC with C18 Columns : Use gradients of 0–20% acetonitrile in water over 20 minutes to assess purity (>95%).

- ICP-OES : Quantify metal content (e.g., Gd³⁺ in contrast agents) to validate conjugation efficiency .

Q. What purification methods isolate Fmoc-9-Amino-4,7-Dioxanonanoic Acid-modified peptides with high purity?

- Methodological Answer :

- Prep-HPLC : Use semi-preparative C18 columns with a 0.1% TFA/acetonitrile gradient. Collect fractions at 214 nm and lyophilize.

- Precipitation : Post-cleavage, precipitate peptides in cold diethyl ether to remove scavengers and residual TFA.

- Size-Exclusion Chromatography (SEC) : Separate aggregates from monomers using Superdex columns in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.